

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodobutanoate

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Compound of Interest

Compound Name: Methyl 4-iodobutanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-iodobutanoate** (C₅H₉IO₂), a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-iodobutanoate**
- Molecular Formula: C₅H₉IO₂
- Molecular Weight: 228.02 g/mol
- CAS Number: 14273-85-9

Spectroscopic Data

The following sections present the available spectroscopic data for **Methyl 4-iodobutanoate**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for a closely related

compound, (3-Methyloxetan-3-yl)methyl 4-iodobutanoate, with assignments for the **Methyl 4-iodobutanoate** moiety.[1]

Table 1: ¹H NMR Data for the 4-iodobutanoate Moiety

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.67	s	-	3H	-OCH ₃
3.24	t	6.6	2H	-CH ₂ I
2.51	t	7.2	2H	-CH ₂ CO-
2.14	p	6.9	2H	-CH ₂ CH ₂ CH ₂ -

Solvent: CDCl₃, Instrument: 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester protons (-OCH₃) is an expected value for this type of compound, as it was not part of the reported data for the more complex molecule.)

Table 2: ¹³C NMR Data for the 4-iodobutanoate Moiety

Chemical Shift (δ) ppm	Assignment
172.4	C=O
51.5	-OCH ₃
34.7	-CH ₂ CO-
28.3	-CH ₂ CH ₂ CH ₂ -
5.4	-CH ₂ I

Solvent: CDCl₃, Instrument: Varian 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester carbon (-OCH₃) is an expected value.)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 4-iodobutanoate** is expected to show characteristic absorption bands for

the ester functional group.

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
1742	C=O (Ester) stretch

Source: The C=O stretch is reported for (3-Methyloxetan-3-yl)**methyl 4-iodobutanoate**.^[1] Product specifications for **Methyl 4-iodobutanoate** confirm that the infrared spectrum conforms to its structure.^{[2][3]}

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While detailed fragmentation data for **Methyl 4-iodobutanoate** is not readily available in the searched literature, the molecular ion peak [M]⁺ would be expected at m/z = 228.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher.^{[1][4]} The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.^[4]

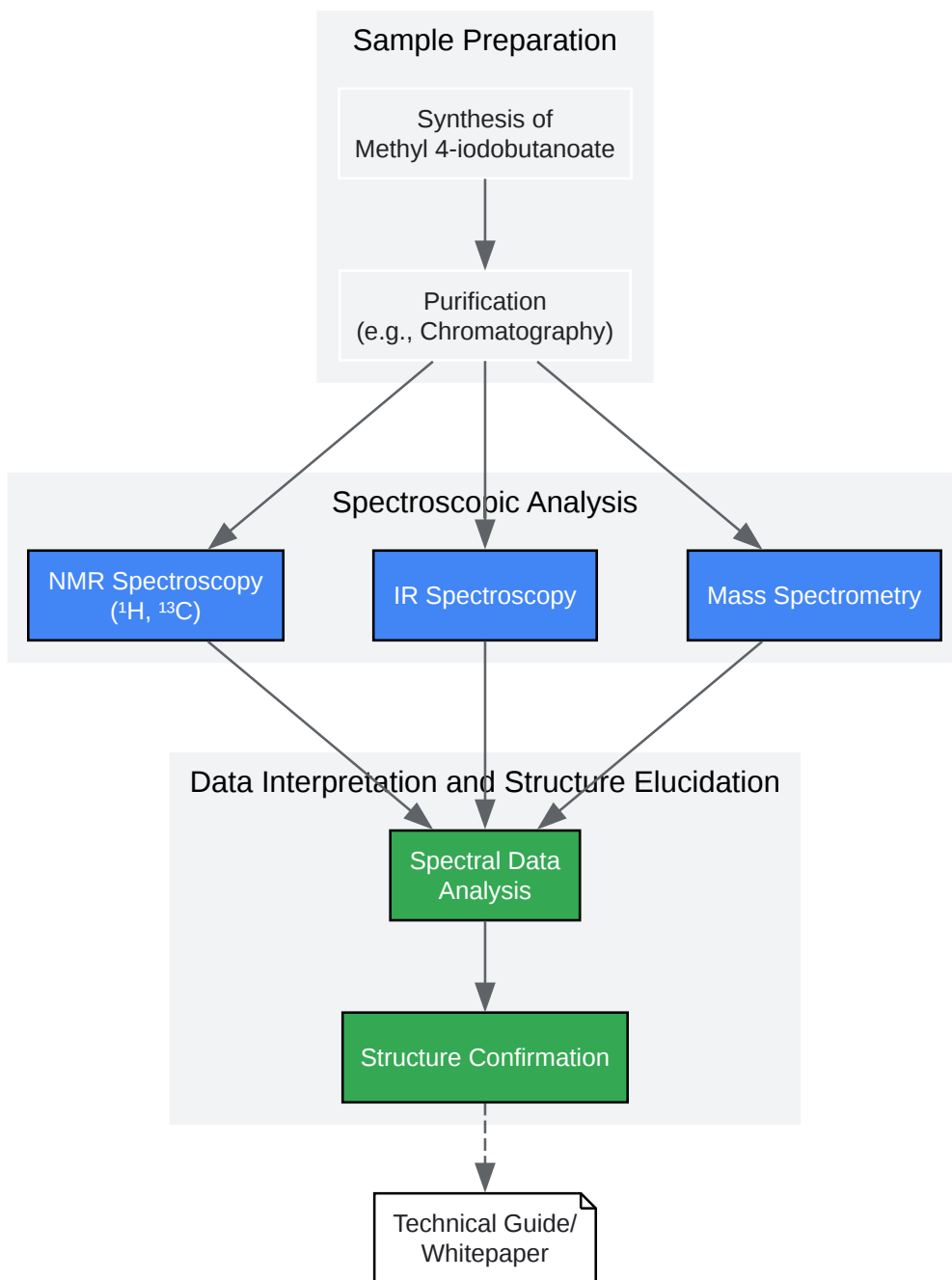
Infrared spectra are often recorded on an FT-IR spectrometer.^[1] Liquid samples can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.^{[1][5]}

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-iodobutanoate** is illustrated in the following diagram.

Workflow for Spectroscopic Analysis of Methyl 4-iodobutanoate



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-iodobutanoate**.

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References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. 426370050 [thermofisher.com]
- 3. Methyl 4-iodobutyrate, 95%, stabilized 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
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